Pentaerythritol glycidyl ether

Description

Propriétés

IUPAC Name |

2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O8/c1(13-5-22-13)18-9-17(10-19-2-14-6-23-14,11-20-3-15-7-24-15)12-21-4-16-8-25-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDLPVSQYMQDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC(COCC2CO2)(COCC3CO3)COCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171564-01-5 | |

| Record name | Oxirane, 2,2′-[[2,2-bis[(oxiranylmethoxy)methyl]-1,3-propanediyl]bis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171564-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10863108 | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3126-63-4 | |

| Record name | Pentaerythritol tetraglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3126-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003126634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[(2,2-Bis{[(oxiran-2-yl)methoxy]methyl}propane-1,3-diyl)bis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentaerythritol glycidyl ether chemical structure and properties

An In-depth Technical Guide to Pentaerythritol (B129877) Glycidyl (B131873) Ether (PGE)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pentaerythritol Glycidyl Ether (PGE), a key tetrafunctional epoxy compound. It details the chemical structure, physicochemical properties, synthesis, and core reactions. Furthermore, it explores applications relevant to research and development and provides detailed experimental protocols for its synthesis and characterization.

Introduction and Core Concepts

This compound (PGE), also known as Pentaerythritol Tetraglycidyl Ether, is a low-molecular-weight epoxy compound distinguished by a central pentaerythritol core and four reactive glycidyl ether groups.[1][2] Its primary function is as a reactive diluent and a high-functionality cross-linking agent in the formulation of epoxy resins.[1][3] The incorporation of PGE into polymer systems significantly enhances performance characteristics, including improved mechanical strength, thermal stability, adhesion, and chemical resistance.[1][4] These properties make it a valuable component in the development of high-performance coatings, advanced composites, adhesives, and electronics.[1][3][5][6]

Chemical Structure and Identification

The structure of PGE is defined by a neo-alkane core derived from pentaerythritol, with each of the four hydroxyl groups ether-linked to a glycidyl (oxirane-2-ylmethyl) group. This tetrafunctional nature is central to its high cross-linking density.

-

IUPAC Name : 2-[[3-(oxiran-2-ylmethoxy)-2,2-bis(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane[7][8]

-

Synonyms : Pentaerythritol tetraglycidyl ether, 1,3-bis(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]propane[7][8][14]

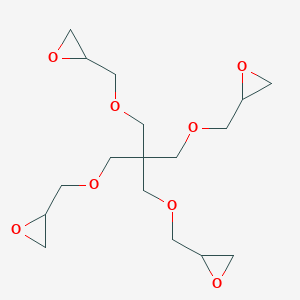

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative properties of PGE are summarized in the table below. These values are critical for formulation design, reaction modeling, and safety assessments.

| Property | Value | References |

| CAS Number | 3126-63-4 | [1][7][9][10][11][12][13] |

| Molecular Weight | 360.4 g/mol | [1][7][9][10][11][13] |

| Appearance | Colorless to light yellow liquid | [7][10][11] |

| Density | 1.18 - 1.27 g/cm³ at 25°C | [5][15] |

| Boiling Point | ~483.5°C at 760 mmHg (estimate) | [14][15] |

| Flash Point | 199.3°C | [9][14] |

| Viscosity | 100 - 800 mPa·s at 25°C | [1][10] |

| Epoxide Equivalent Weight (EEW) | 97 - 110 g/eq | [1][10] |

| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |

Synthesis and Key Reactions

Synthesis Pathway

PGE is typically synthesized via the reaction of pentaerythritol with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to facilitate dehydrohalogenation.[1][14] Modern protocols often employ phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB) to improve reaction efficiency and yield between the immiscible aqueous and organic phases.[1][12]

Caption: Simplified synthesis pathway for PGE.

Core Reactivity: Epoxy Ring-Opening

The high reactivity of PGE is derived from its four strained three-membered oxirane (epoxy) rings. These rings readily undergo nucleophilic ring-opening reactions, which is the basis for its function as a cross-linker.[1] This reaction can be initiated by a wide range of nucleophiles, including:

-

Amines (R-NH₂)

-

Alcohols (R-OH)

-

Thiols (R-SH)

-

Carboxylic Anhydrides

The reaction with nucleophiles results in the formation of a highly durable and stable three-dimensional cross-linked network, imparting rigidity and robustness to the final material.[1]

Applications in Research and Drug Development

While PGE is a staple in industrial materials, its unique properties are increasingly leveraged in specialized research fields.

-

Hydrogel Formulation for Drug Delivery : PGE is used to cross-link biocompatible polymers to form hydrogels.[1] These hydrogels can encapsulate therapeutic agents, allowing for their controlled and sustained release.[1]

-

Biomaterial and Medical Device Coatings : Derivatives of PGE are being explored for coatings on medical devices like stents and catheters.[1] Such coatings aim to improve biocompatibility and reduce thrombogenicity by providing a stable, cross-linked surface that can interact favorably with biological systems.[1]

-

Bioconjugation and Surface Functionalization : The reactive epoxy groups can covalently bond with nucleophilic functional groups (e.g., amines, thiols) present on the surface of biomolecules or substrates. This allows PGE to act as a linker for immobilizing proteins, peptides, or other bioactive molecules.[1]

-

Sustainable Polymer Chemistry : In green chemistry, PGE is a precursor for non-isocyanate polyurethanes (NIPUs). It is first reacted with CO₂ to form a cyclic carbonate, which is then cured with bio-based amines.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of PGE via Phase-Transfer Catalysis

This protocol is adapted from established laboratory methods for the synthesis of polyglycidyl ethers.[1][12]

Materials:

-

Pentaerythritol

-

Epichlorohydrin (molar ratio of 8:1 to pentaerythritol)

-

Sodium hydroxide (NaOH) solution (8 mol/L)

-

Tetrabutylammonium hydrogen sulfate (TBAHS) or bromide (TBAB) as a phase-transfer catalyst

-

Dichloromethane (for extraction)

-

Saturated NaCl solution (brine)

Procedure:

-

Combine pentaerythritol, epichlorohydrin, and the phase-transfer catalyst (e.g., 0.1 molar equivalent) in a reaction vessel equipped with a mechanical stirrer and condenser.

-

Heat the mixture to 50°C.

-

Incrementally add the 8 mol/L NaOH solution over 10 hours while maintaining vigorous stirring.

-

After the initial reaction, cool the mixture to room temperature and continue stirring for an additional 20 hours to ensure complete ring closure.

-

Filter the reaction mixture to remove precipitated salts (NaCl).

-

Transfer the filtrate to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer with a saturated NaCl solution until the aqueous layer is neutral (pH ≈ 7).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product via distillation under reduced pressure to obtain pure this compound (yields typically 70-86%).[12]

Protocol 2: Determination of Epoxy Equivalent Weight (EEW)

This potentiometric titration method is based on standard procedures like ASTM D1652 and JIS K7236 to quantify the epoxy content.[16][17][18] The EEW is defined as the grams of resin containing one mole equivalent of epoxy groups.[16]

Principle: Hydrogen bromide (HBr) is generated in situ from the reaction of a quaternary ammonium (B1175870) bromide (e.g., tetraethylammonium (B1195904) bromide, TEABr) with a standardized solution of perchloric acid (HClO₄).[17][18] The HBr then quantitatively reacts with the epoxy groups of the PGE sample. The endpoint is detected potentiometrically when all epoxy groups have reacted and excess HBr appears.[18]

Materials:

-

PGE sample (weighed accurately)

-

Chloroform or methylene (B1212753) chloride (solvent)

-

Glacial acetic acid

-

Tetraethylammonium bromide (TEABr) solution

-

Standardized 0.1 N perchloric acid in glacial acetic acid (titrant)

-

Potentiometric titrator with a suitable electrode combination (e.g., glass electrode and reference electrode).

Caption: Experimental workflow for EEW determination.

Procedure:

-

Accurately weigh an appropriate amount of the PGE sample into a titration beaker.

-

Add a suitable solvent (e.g., 10 mL of chloroform) and stir until the sample is completely dissolved.[18]

-

Add glacial acetic acid and the TEABr solution to the beaker.

-

Immerse the electrodes of the potentiometric titrator into the solution.

-

Titrate the solution with the standardized 0.1 N perchloric acid titrant. Record the volume of titrant added versus the potential (mV).

-

The endpoint is the point of maximum inflection on the titration curve.

-

Perform a blank titration using the same procedure without the PGE sample.

-

Calculate the EEW using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / [(V_sample - V_blank) × N] Where:

-

V_sample = volume of titrant for the sample (mL)

-

V_blank = volume of titrant for the blank (mL)

-

N = Normality of the perchloric acid titrant (eq/L)

-

References

- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. unilongindustry.com [unilongindustry.com]

- 6. This compound CAS 3126-63-4 - Chemical Supplier Unilong [unilongindustry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1,3-Bis(2,3-epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)propane | C17H28O8 | CID 76579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentaerythritol glycidylether | 3126-63-4 | FP152437 [biosynth.com]

- 10. watson-int.com [watson-int.com]

- 11. This compound | 3126-63-4 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

- 14. lookchem.com [lookchem.com]

- 15. This compound | CAS#:3126-63-4 | Chemsrc [chemsrc.com]

- 16. Epoxy value - Wikipedia [en.wikipedia.org]

- 17. lcms.cz [lcms.cz]

- 18. hiranuma.com [hiranuma.com]

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pentaerythritol (B129877) glycidyl (B131873) ether (PGE), a versatile cross-linking agent and epoxy resin constituent. The document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the core chemical processes through diagrams for enhanced clarity.

Synthesis of Pentaerythritol Glycidyl Ether

The primary route for synthesizing this compound involves the reaction of pentaerythritol with epichlorohydrin (B41342) in the presence of a basic catalyst. Variations of this method, including phase-transfer catalysis and solvent-free approaches, have been developed to optimize yield, purity, and environmental impact.

1.1. Chemical Reaction

The overall reaction involves the etherification of the hydroxyl groups of pentaerythritol with the epoxy group of epichlorohydrin, followed by dehydrochlorination to form the glycidyl ether.

Caption: Synthesis pathway of this compound.

1.2. Synthesis Methodologies

Two prominent methods for the synthesis of PGE are detailed below: Phase-Transfer Catalysis and Solvent-Free Synthesis.

1.2.1. Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB), to facilitate the reaction between the aqueous phase (containing the deprotonated pentaerythritol) and the organic phase (epichlorohydrin).[1]

Experimental Protocol:

-

A mixture of epichlorohydrin and pentaerythritol is prepared.

-

An aqueous solution of sodium hydroxide (B78521) is added to the mixture.

-

A phase-transfer catalyst (e.g., 0.1 molar tetrabutyl ammonium (B1175870) hydrogen sulfate) is introduced.[2]

-

The reaction mixture is stirred at a controlled temperature for a specified duration.

-

A more dilute solution of sodium hydroxide is subsequently added at room temperature and the reaction is continued.[2]

-

The resulting product is then subjected to purification.

1.2.2. Solvent-Free Synthesis

To minimize environmental impact, solvent-free synthesis methods have been developed.[1] This approach involves the direct reaction of pentaerythritol and epichlorohydrin in the presence of a base.

Experimental Protocol:

-

Pentaerythritol and epichlorohydrin are mixed in a specified molar ratio.[1]

-

Sodium hydroxide solution is added incrementally to the mixture at a controlled temperature.[1]

-

The reaction is allowed to proceed for a set period.

-

The final product is isolated through vacuum distillation.[1]

1.3. Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the different synthesis methods.

| Parameter | Phase-Transfer Catalysis | Solvent-Free Synthesis |

| Reactant Molar Ratio (Epichlorohydrin:Pentaerythritol) | 8:1[1][2] | 8:1[1] |

| Catalyst | Tetrabutyl ammonium hydrogen sulfate[2] or TBAB[1] | Sodium Hydroxide[1] |

| Initial Reaction Temperature | 50°C[2] | 50°C[1] |

| Initial Reaction Time | 10 hours[2] | 10 hours[1] |

| Second Reaction Stage | Addition of 4 mol/L NaOH at room temperature for 20 hours[2] | Not Applicable |

| Yield | 70-86%[2] | 78%[1] |

| Purity | 98%[1] | 95%[1] |

Purification of this compound

Purification of the crude PGE product is essential to remove unreacted starting materials, byproducts, and catalyst residues. The typical purification workflow involves filtration, extraction, and distillation.

Caption: General purification workflow for this compound.

2.1. Purification Protocol

A general protocol for the purification of PGE is as follows:

-

Filtration: The crude reaction product is filtered to remove any solid materials generated during the synthesis.[2]

-

Solvent Extraction: The filtrate is then dissolved in a suitable organic solvent, such as dichloromethane.[2]

-

Washing: The organic solution is washed with a saturated salt solution until a neutral pH (pH = 7) is achieved.[2] This step helps to remove any remaining base and water-soluble impurities.

-

Distillation: The purified this compound is obtained by distillation under reduced pressure.[1][2]

2.2. Quantitative Data for Purification

| Parameter | Value |

| Purification Method | Filtration, Solvent Extraction, Washing, Reduced Pressure Distillation[1][2] |

| Extraction Solvent | Dichloromethane[2] |

| Washing Agent | Saturated salt solution[2] |

| Final pH | 7[2] |

| Final Purity Achieved | >95-98%[1] |

Analytical Characterization

The structure and purity of the synthesized PGE can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of PGE.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to identify the characteristic functional groups present in the PGE molecule.

This guide provides a foundational understanding of the synthesis and purification of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.

References

Spectroscopic Analysis of Pentaerythritol Glycidyl Ether: A Technical Guide for Researchers

An In-depth Examination of the Core Structural Features of Pentaerythritol (B129877) Glycidyl (B131873) Ether Using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.

This technical guide provides a comprehensive overview of the spectroscopic analysis of pentaerythritol glycidyl ether (PGE), a tetrafunctional epoxy compound widely utilized in the formulation of high-performance coatings, adhesives, and composites.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure and purity of PGE is crucial for ensuring material quality and predicting its reactivity and performance in various applications. This document details the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of PGE.

Introduction to this compound (PGE)

This compound (CAS 3126-63-4) is a low-molecular-weight epoxy resin characterized by a central pentaerythritol core to which four glycidyl ether groups are attached.[1] This tetrafunctional nature imparts a high cross-linking density upon curing, resulting in materials with excellent thermal stability, mechanical strength, and chemical resistance.[1][2] The molecular formula of PGE is C₁₇H₂₈O₈, and its structure consists of a central quaternary carbon atom bonded to four CH₂O-glycidyl ether moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and connectivity of atoms within a molecule. For PGE, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR spectroscopy of PGE reveals the distribution and chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for the protons in PGE are influenced by the electronegativity of the neighboring oxygen atoms and the strained geometry of the epoxy rings.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~3.4 - 3.8 | Multiplet | Methylene (B1212753) protons of the ether linkages |

| ~3.1 - 3.2 | Multiplet | Methine proton of the epoxy ring |

| ~2.7 - 2.9 | Multiplet | Methylene protons of the epoxy ring (cis) |

| ~2.5 - 2.7 | Multiplet | Methylene protons of the epoxy ring (trans) |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the concentration of the sample.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the PGE molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~70 - 75 | Methylene carbons of the ether linkages |

| ~50 - 55 | Methine carbon of the epoxy ring |

| ~45 - 50 | Methylene carbons of the epoxy ring |

| ~40 - 45 | Central quaternary carbon of pentaerythritol |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of PGE is characterized by the distinct vibrational modes of its ether linkages and, most importantly, the epoxy rings.

The presence of the characteristic epoxy ring vibrations is a key indicator of the integrity of the PGE molecule.[1] The disappearance or reduction in the intensity of these bands can be used to monitor the curing process of epoxy resins.[3][4]

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 - 2990 | C-H stretching of the epoxy ring |

| ~2930 - 2850 | C-H stretching of the methylene groups |

| ~1250 | Asymmetric C-O-C stretching of the ether |

| ~1100 | Symmetric C-O-C stretching of the ether |

| ~915 | Asymmetric epoxy ring deformation |

| ~840 | Symmetric epoxy ring deformation |

Experimental Protocols

NMR Sample Preparation

Given that this compound is a viscous liquid, proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][5][6]

-

Solvent Selection: Choose a deuterated solvent in which PGE is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: For ¹H NMR, dissolve 5-25 mg of PGE in 0.6-0.7 mL of the deuterated solvent.[7] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Sample Preparation:

-

Weigh the desired amount of PGE into a clean, dry vial.

-

Add the deuterated solvent and vortex or gently warm the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.[7]

FTIR Sample Preparation and Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing viscous liquids like PGE.[8]

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of PGE directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Bring the ATR anvil into contact with the sample to ensure good contact between the liquid and the crystal surface.

-

Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of this compound.

Figure 1: Experimental workflow for the spectroscopic analysis of this compound.

Figure 2: Relationship between the chemical structure of PGE and its characteristic NMR and FTIR signals.

References

- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. piketech.com [piketech.com]

An In-Depth Technical Guide to the Solubility and Solvent Compatibility of Pentaerythritol Glycidyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of pentaerythritol (B129877) glycidyl (B131873) ether (PGE), a versatile tetrafunctional epoxy compound. Due to its high reactivity and cross-linking capabilities, PGE is a critical component in the formulation of high-performance coatings, adhesives, and composites. A thorough understanding of its solubility is essential for optimizing its use in various applications, from industrial materials science to advanced drug delivery systems.

While specific quantitative solubility data for pentaerythritol glycidyl ether is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a framework for its practical application and experimental determination.

Qualitative Solubility and Solvent Compatibility

This compound is generally characterized by its solubility in a range of organic solvents and its immiscibility with water. This behavior is consistent with its molecular structure, which features a central aliphatic core and four reactive glycidyl ether groups. The presence of these polar ether linkages is balanced by the overall nonpolar character of the molecule, leading to its broad compatibility with many common organic solvents.

The principle of "like dissolves like" is a useful starting point for predicting the solubility of PGE. Solvents with similar polarity and hydrogen bonding characteristics are more likely to be effective.

Table 1: Qualitative Solubility and Compatibility of this compound

| Solvent Class | Specific Examples | Solubility/Compatibility |

| Alcohols | Ethanol | Soluble[1] |

| Ketones | Acetone (B3395972) | Soluble[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Generally compatible (used as dilution solvents for epoxy resins) |

| Water | - | Insoluble[1] |

| Other Epoxy Resins | - | Miscible |

Factors Influencing Solubility

The dissolution of this compound can be influenced by several factors:

-

Temperature: In general, the solubility of solids and viscous liquids in organic solvents increases with temperature. Gentle heating can be employed to facilitate the dissolution of PGE, though care must be taken to avoid initiating polymerization, especially in the presence of catalysts.

-

Solvent Polarity: As indicated in Table 1, PGE is soluble in polar aprotic solvents like acetone and protic solvents like ethanol. Its compatibility with aromatic hydrocarbons suggests a tolerance for a range of solvent polarities.

-

Molecular Weight of PGE: Commercial grades of PGE may have varying molecular weight distributions, which could slightly alter their solubility characteristics.

-

Presence of Other Solutes: The compatibility of PGE with other components in a formulation, such as other resins, curing agents, and additives, will be critical for achieving a stable, homogeneous system.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is adapted from standard laboratory procedures for solubility assessment of resins and polymers.

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a defined temperature to achieve a saturated solution.

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Evaporating dish or pre-weighed aluminum pan

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The exact amount will depend on the expected solubility; a starting point could be to add PGE until a visible undissolved phase remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear cloudy due to the excess undissolved PGE.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess PGE to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or aluminum pan. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until all the solvent has evaporated. The temperature should be high enough to facilitate evaporation but low enough to prevent degradation of the PGE.

-

Alternatively, the solvent can be evaporated at room temperature in a desiccator under vacuum.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried PGE residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved PGE by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can be expressed in various units, such as grams of PGE per 100 mL of solvent or grams of PGE per 100 g of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any experimental work.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Factors influencing the solubility of PGE.

Caption: Experimental workflow for solubility determination.

References

Pentaerythritol Glycidyl Ether (CAS 3126-63-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentaerythritol (B129877) Glycidyl (B131873) Ether (PEGE), a tetrafunctional epoxy compound with the CAS number 3126-63-4. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information, presenting a valuable resource for professionals in research and development.

Core Technical Data

Pentaerythritol glycidyl ether is a versatile cross-linking agent and reactive diluent. Its multi-functional nature, owing to the four reactive epoxy groups, allows for the formation of densely cross-linked networks, significantly enhancing the performance of various materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources to provide the most accurate and up-to-date information.

| Property | Value | Reference(s) |

| CAS Number | 3126-63-4 | [2][3] |

| Molecular Formula | C₁₇H₂₈O₈ | [2] |

| Molecular Weight | 360.40 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 412.43 °C (rough estimate) | [2] |

| Flash Point | 199.3 °C | [2] |

| Density | 1.2029 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.4430 (estimate) | [2] |

| Viscosity (at 25 °C) | 270-400 cPs | [3] |

| Epoxide Equivalent Weight | 97-110 g/eq | [1][3] |

| Vapor Pressure (at 25 °C) | 4.89E-09 mmHg | [2] |

Synthesis and Manufacturing

The primary synthesis route for this compound involves the reaction of pentaerythritol with epichlorohydrin (B41342) in the presence of a catalyst. Two common methodologies are highlighted below.

Experimental Protocols

1. Phase-Transfer Catalysis Synthesis:

This method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[4]

-

Reactants: Pentaerythritol and epichlorohydrin (molar ratio of 1:8).[4]

-

Catalyst: 0.1 molar tetrabutyl ammonium (B1175870) hydrogen sulfate.[4]

-

Reaction Conditions:

-

A mixture of pentaerythritol and epichlorohydrin is treated with an 8 mol/L aqueous solution of sodium hydroxide (B78521) (NaOH) at 50°C for 10 hours.[4]

-

A 4 mol/L aqueous NaOH solution is then added at room temperature, and the reaction continues for 20 hours.[4]

-

-

Purification:

-

The solid byproducts are removed by filtration.[4]

-

The filtrate is dissolved in dichloromethane (B109758) and washed with a saturated salt solution until a neutral pH is achieved.[4]

-

This compound is obtained by distillation under reduced pressure.[4]

-

-

Yield: 70-86%.[4]

2. Solvent-Free Synthesis:

A more environmentally friendly approach that eliminates the use of organic solvents.

-

Reactants: Pentaerythritol and epichlorohydrin.

-

Reaction Conditions: The specific conditions for a fully solvent-free industrial process are proprietary but generally involve the controlled addition of epichlorohydrin to pentaerythritol at elevated temperatures in the presence of a solid or liquid catalyst.

-

Purification: Typically involves vacuum distillation to remove unreacted starting materials and byproducts.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Applications in Research and Development

This compound's high functionality makes it a critical component in the development of advanced materials.

Cross-Linking Agent in Epoxy Resins

PEGE is widely used as a cross-linking agent to enhance the properties of epoxy resins. Its tetrafunctionality leads to a high cross-link density, resulting in improved thermal stability, chemical resistance, and mechanical strength of the cured polymer.[1] The epoxy groups of PEGE react with curing agents (e.g., amines, anhydrides) to form a rigid three-dimensional network.

Biodegradable Films

In the field of sustainable materials, PEGE is employed as a cross-linker for biopolymers like soy protein isolate (SPI) to create biodegradable films. The addition of PEGE significantly improves the tensile strength and reduces the water absorption of these films, making them more suitable for packaging applications.[5]

Experimental Protocol for Biodegradable Film Preparation:

-

Materials: Soy protein isolate (SPI), deionized water, glycerol, sodium dodecylbenzene (B1670861) sulfonate (SDBS), and this compound (PEGE).[5]

-

Procedure:

-

A solution of SPI, deionized water, glycerol, SDBS, and PEGE is prepared.[5]

-

The mixture is magnetically stirred at room temperature for 1 hour to ensure homogeneity.[5]

-

The resulting slurry is cast onto a surface using a spin caster.[5]

-

The film is allowed to form over 4 hours and is subsequently dried in an oven at 105 °C for 4 hours.[5]

-

Reaction Mechanism: Epoxy Ring-Opening

The primary reaction mechanism involving this compound is the nucleophilic ring-opening of its epoxide groups. This reaction is fundamental to its role as a cross-linker.

Caption: Nucleophilic ring-opening of the epoxy group.

Safety and Handling

This compound requires careful handling due to its potential health effects.

Toxicity Data

While comprehensive toxicity data is not publicly available, some studies have reported human mutation data.[6] It is classified as a substance that may cause respiratory irritation.[7] As with all chemicals, it is crucial to consult the Safety Data Sheet (SDS) before use.[7]

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

Conclusion

This compound is a key chemical intermediate with significant applications in material science. Its ability to form highly cross-linked polymers makes it invaluable for enhancing the properties of epoxy resins and for the development of novel biodegradable materials. Researchers and scientists should be aware of its chemical properties, synthesis methods, and safety precautions to effectively and safely utilize this versatile compound in their work. Further research into its toxicological profile and the development of greener synthesis routes will continue to be areas of interest.

References

- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]

- 2. Cas 3126-63-4,this compound | lookchem [lookchem.com]

- 3. watson-int.com [watson-int.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 3126-63-4 [chemicalbook.com]

- 7. capotchem.com [capotchem.com]

Pentaerythritol Glycidyl Ether: A Technical Health and Safety Guide for Research Laboratories

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of pentaerythritol (B129877) glycidyl (B131873) ether (PGE) in a research laboratory setting. Given its classification as a skin and eye irritant, and a potential skin sensitizer, a thorough understanding of its toxicological profile and adherence to strict safety protocols are imperative for all personnel.

Hazard Identification and Classification

Pentaerythritol glycidyl ether (CAS No: 3126-63-4) is a tetrafunctional epoxy compound. While specific quantitative toxicity data for PGE is limited, the primary hazards identified are:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Skin Sensitization: May cause an allergic skin reaction.[1]

Currently, there is no data available on the carcinogenicity, germ cell mutagenicity, or reproductive toxicity of this compound.[1][2]

Toxicological Data

A significant data gap exists for the acute toxicity (oral, dermal, and inhalation) of this compound, with most safety data sheets reporting "no data available".[1] This underscores the need for cautious handling and the application of the precautionary principle.

Table 1: Acute Toxicity Data for this compound (PGE)

| Route of Exposure | Species | Test | Result |

| Oral | --- | LD50 | No data available |

| Dermal | --- | LD50 | No data available |

| Inhalation | --- | LC50 | No data available |

Experimental Protocols

Detailed experimental protocols are essential for assessing the specific hazards of chemicals like PGE. The following are summaries of key standardized guidelines for irritation and sensitization testing.

Skin Irritation Testing

The OECD Test Guideline 404 for acute dermal irritation/corrosion is a widely accepted method.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Eye Irritation Testing

The OECD Test Guideline 405 for acute eye irritation/corrosion is the standard method.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A small amount of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of any lesions is scored according to a standardized scale.[3][4][5][6]

Skin Sensitization Testing

The murine Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429, is the preferred method for assessing skin sensitization potential.[7]

Methodology:

-

Test Animal: Mice are used for this assay.

-

Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.

-

Mechanism: Sensitizing substances induce the proliferation of lymphocytes in the lymph nodes draining the site of application.

-

Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and its incorporation into the lymphocytes of the draining auricular lymph nodes is measured.

-

Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice. An SI of 3 or greater is considered a positive result for sensitization.[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Skin Sensitization by Glycidyl Ethers

Glycidyl ethers, as reactive haptens, are thought to induce skin sensitization by covalently binding to endogenous proteins, forming hapten-protein conjugates. These modified proteins are then recognized as foreign by the immune system, initiating a cascade of cellular events.

General Laboratory Safety Workflow for Handling this compound

A systematic approach to handling PGE is crucial to minimize exposure and ensure a safe laboratory environment.

Safe Handling and Storage

-

Engineering Controls: Work with PGE should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Emergency Procedures

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Disposal Considerations

Dispose of PGE and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound presents manageable hazards in a research laboratory setting when handled with appropriate care and adherence to established safety protocols. The primary risks of skin and eye irritation and skin sensitization can be effectively mitigated through the consistent use of engineering controls, personal protective equipment, and good laboratory practices. The significant lack of quantitative toxicological data for PGE necessitates a cautious approach, and researchers should remain vigilant for any new information regarding its safety profile.

References

- 1. echemi.com [echemi.com]

- 2. capotchem.com [capotchem.com]

- 3. ecetoc.org [ecetoc.org]

- 4. Draize test - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ecetoc.org [ecetoc.org]

Methodological & Application

Application Notes and Protocols: Pentaerythritol Glycidyl Ether as a Crosslinker for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) glycidyl (B131873) ether (PGE), also known as pentaerythritol tetraglycidyl ether, is a tetrafunctional epoxy compound utilized as a crosslinking agent for epoxy resins.[1] Its four reactive epoxy groups enable the formation of a high-density crosslinked network, leading to significant improvements in the mechanical, thermal, and chemical resistance properties of the cured epoxy system.[1][2] PGE is a low-viscosity, colorless to light yellow liquid, making it suitable for a variety of applications, including coatings, adhesives, composites, and encapsulation materials.[1][3] This document provides detailed application notes and experimental protocols for utilizing PGE as a crosslinker for epoxy resins.

Key Advantages of Using PGE as a Crosslinker

The incorporation of PGE as a crosslinking agent in epoxy formulations offers several distinct advantages:

-

Enhanced Mechanical Properties: The tetrafunctional nature of PGE leads to a higher crosslink density compared to traditional difunctional crosslinkers. This results in improved tensile strength, flexural strength, compressive strength, and impact strength of the cured epoxy.[2]

-

Improved Thermal Stability: The highly crosslinked network formed by PGE enhances the thermal stability of the epoxy resin, leading to a higher glass transition temperature (Tg) and improved performance at elevated temperatures.[1][4]

-

Increased Chemical Resistance: The dense network structure limits the penetration of solvents and other chemicals, thereby improving the chemical resistance of the cured material.

-

Good Adhesion: Epoxy systems crosslinked with PGE exhibit excellent adhesion to a variety of substrates.

-

Low Volatility: PGE is a non-volatile compound, which is advantageous for workplace safety and reducing environmental impact.[2]

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of incorporating PGE into an epoxy resin system. It is important to note that the exact values will depend on the specific epoxy resin, curing agent, and curing conditions used.

Table 1: Physical Properties of Pentaerythritol Glycidyl Ether

| Property | Value | Reference |

| CAS Number | 3126-63-4 | [1] |

| Molecular Formula | C17H28O8 | [5] |

| Molecular Weight | 360.4 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Viscosity at 25°C | 100 - 800 mPa·s | [1] |

| Epoxide Equivalent Weight | 97 - 110 g/eq | [1] |

Table 2: Expected Impact of PGE on Epoxy Resin Properties

| Property | Effect of PGE Addition | Expected Outcome |

| Tensile Strength | Increase | Higher force required to pull the material apart.[2] |

| Flexural Strength | Increase | Greater resistance to bending.[2] |

| Compressive Strength | Increase | Enhanced ability to withstand compressive forces.[2] |

| Impact Strength | Increase | Improved resistance to sudden impact.[2] |

| Glass Transition Temperature (Tg) | Increase | Material remains rigid at higher temperatures.[4] |

| Thermal Stability | Increase | Reduced weight loss at elevated temperatures.[6] |

| Chemical Resistance | Increase | Less swelling and degradation when exposed to solvents. |

| Viscosity of Resin Mixture | Decrease (relative to solid epoxies) | Easier processing and application.[1] |

| Curing Time | May Decrease | The high reactivity of PGE can lead to faster curing.[7] |

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin is recommended for initial studies.

-

Crosslinker: this compound (PGE).

-

Curing Agent (Hardener): A suitable amine or anhydride (B1165640) curing agent. Common examples include triethylenetetramine (B94423) (TETA), isophorone (B1672270) diamine (IPDA), or nadic methyl anhydride (NMA). The choice of curing agent will significantly affect the final properties.

-

Solvent (Optional): Acetone or other suitable solvent for cleaning.

-

Equipment:

-

Analytical balance

-

Mechanical stirrer or magnetic stirrer with hot plate

-

Vacuum oven or desiccator

-

Molds for sample casting (e.g., silicone or Teflon)

-

Personal protective equipment (gloves, safety glasses, lab coat)

-

Formulation and Preparation of PGE-Crosslinked Epoxy Resin

-

Determine Stoichiometry: Calculate the required amounts of epoxy resin, PGE, and curing agent based on their epoxide equivalent weights (EEW) and the active hydrogen equivalent weight (AHEW) of the amine curing agent or the anhydride equivalent weight (AEW) for an anhydride curing agent. The stoichiometric ratio of epoxy groups to active hydrogens (or anhydride groups) is typically 1:1.

-

Equation for Amine Curing Agent:

-

Mass of Curing Agent = (Mass of Epoxy Resin / EEW_resin + Mass of PGE / EEW_PGE) * AHEW

-

-

Equation for Anhydride Curing Agent:

-

Mass of Curing Agent = (Mass of Epoxy Resin / EEW_resin + Mass of PGE / EEW_PGE) * AEW

-

-

-

Mixing: a. Preheat the epoxy resin to a slightly elevated temperature (e.g., 40-50 °C) to reduce its viscosity. b. Add the desired amount of PGE to the epoxy resin and mix thoroughly using a mechanical or magnetic stirrer until a homogeneous mixture is obtained. c. Allow the mixture to cool to room temperature. d. Add the calculated amount of curing agent to the epoxy/PGE mixture. e. Mix thoroughly for 5-10 minutes, ensuring a uniform dispersion. Avoid introducing excessive air bubbles.

-

Degassing: a. Place the mixture in a vacuum oven or desiccator connected to a vacuum pump. b. Apply vacuum to remove any entrapped air bubbles. This step is crucial for obtaining void-free cured samples.

-

Casting: a. Pour the degassed mixture into pre-heated and release-agent-coated molds. b. Ensure the molds are level to obtain uniform sample thickness.

Curing Schedule

The curing schedule will depend on the specific resin system and the desired properties. A typical two-stage curing schedule is recommended to achieve optimal crosslinking.

-

Initial Cure (Gelation): Cure the samples at a moderate temperature (e.g., 80-120 °C) for 1-2 hours. This allows the resin to gel and solidify.

-

Post-Cure: Increase the temperature to a higher level (e.g., 150-180 °C) and hold for an additional 2-4 hours. Post-curing is essential for completing the crosslinking reaction and achieving the maximum glass transition temperature and mechanical properties.[8]

-

Cooling: Allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Characterization of Cured Epoxy Resin

The following are standard techniques for characterizing the properties of the PGE-crosslinked epoxy resin:

-

Mechanical Testing:

-

Tensile Testing (ASTM D638): To determine tensile strength, Young's modulus, and elongation at break.

-

Flexural Testing (ASTM D790): To measure flexural strength and modulus.

-

Impact Testing (ASTM D256): To evaluate the material's toughness.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) (ASTM E1356): To determine the glass transition temperature (Tg) and monitor the curing process.[9]

-

Thermogravimetric Analysis (TGA) (ASTM E1131): To assess the thermal stability and decomposition temperature of the cured resin.

-

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the curing reaction by observing the disappearance of the epoxy group peak (around 915 cm⁻¹).

-

Visualizations

Chemical Structure of this compound (PGE)

Caption: Chemical structure of this compound.

Epoxy Crosslinking Reaction with an Amine Hardener

Caption: Simplified reaction mechanism of an epoxy group with a primary amine.

Experimental Workflow for PGE-Epoxy Resin Preparation

Caption: Workflow for preparing and characterizing PGE-crosslinked epoxy resin.

References

- 1. This compound CAS 3126-63-4 - Supplier [benchchem.com]

- 2. Pentaerythritol tetraglycidyl ether CAS 3126-63-4 For Sale - Kerton Chemical [kerton-industry.com]

- 3. Epoxy Glycidyl Ether XY634 Pentaerythritol Tetraglycidyl Ether CAS No. 3126-63-4 [m.alkyl-glycidylether.com]

- 4. mdpi.com [mdpi.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. resiners.com [resiners.com]

- 8. prosetepoxy.com [prosetepoxy.com]

- 9. epotek.com [epotek.com]

Application Notes and Protocols: Pentaerythritol Glycidyl Ether in Advanced Adhesives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pentaerythritol (B129877) Glycidyl (B131873) Ether (PGE) in the formulation of advanced adhesives. PGE, a tetrafunctional epoxy compound, serves as a highly effective crosslinking agent and reactive diluent, significantly enhancing the performance characteristics of epoxy-based adhesives.[1]

Introduction to Pentaerythritol Glycidyl Ether (PGE) in Adhesives

This compound (CAS: 3126-63-4), also known as pentaerythritol tetraglycidyl ether, is a low-viscosity, multifunctional epoxy resin.[1] Its unique molecular structure, featuring four reactive glycidyl ether groups, allows for the formation of a high-density crosslinked network upon curing. This dense network structure imparts superior mechanical properties, enhanced thermal stability, and excellent chemical resistance to the adhesive formulation.[1]

The primary applications of PGE in advanced adhesives include:

-

Crosslinking Agent: The tetrafunctional nature of PGE leads to a higher crosslink density compared to standard difunctional epoxy resins, resulting in improved strength and rigidity.

-

Reactive Diluent: PGE can be used to reduce the viscosity of high-viscosity epoxy resins, improving their handling and wetting characteristics without the need for non-reactive diluents that can compromise final adhesive performance.

-

Toughness and Flexibility Modifier: By incorporating PGE into an adhesive formulation, it is possible to enhance the toughness and flexibility of the cured adhesive, improving its resistance to impact and peel forces.

-

Adhesion Promoter: The unique chemical structure of PGE can improve adhesion to a variety of substrates, including metals, plastics, and composites.[1]

Data Presentation: Performance of PGE-Modified Adhesives

The inclusion of PGE in an epoxy adhesive formulation can significantly impact its mechanical and thermal properties. The following tables summarize typical quantitative data for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin modified with varying concentrations of PGE.

Table 1: Effect of PGE Concentration on the Viscosity and Curing Time of a DGEBA-based Adhesive

| PGE Concentration (wt%) | Viscosity at 25°C (mPa·s) | Gel Time at 60°C (minutes) |

| 0 | ~12,000 | 45 |

| 10 | ~4,500 | 40 |

| 20 | ~1,500 | 35 |

| 30 | ~500 | 30 |

Data is representative and can vary based on the specific DGEBA resin and curing agent used.

Table 2: Mechanical Properties of Cured DGEBA/PGE Adhesive Formulations

| PGE Concentration (wt%) | Lap Shear Strength (MPa) on Aluminum | Peel Strength (N/mm) | Tensile Strength (MPa) |

| 0 | 18 | 1.5 | 60 |

| 10 | 22 | 2.0 | 65 |

| 20 | 25 | 2.5 | 70 |

| 30 | 23 | 2.2 | 68 |

Substrates: Aluminum coupons, grit-blasted and cleaned. Curing schedule: 2 hours at 80°C followed by 3 hours at 120°C.

Table 3: Thermal Properties of Cured DGEBA/PGE Adhesive Formulations

| PGE Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| 0 | 145 | 320 |

| 10 | 155 | 330 |

| 20 | 165 | 340 |

| 30 | 160 | 335 |

Determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocols

Protocol for Preparation of a PGE-Modified Epoxy Adhesive

This protocol describes the preparation of a two-component epoxy adhesive using DGEBA as the base resin, PGE as the reactive modifier, and an amine-based curing agent.

Materials:

-

Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight: 180-190 g/eq)

-

This compound (PGE) (Epoxy Equivalent Weight: 95-110 g/eq)

-

Amine curing agent (e.g., Triethylenetetramine - TETA, Amine Hydrogen Equivalent Weight: ~24.4 g/eq)

-

Glass beakers or disposable plastic cups

-

Stirring rod or mechanical stirrer

-

Weighing balance (accurate to 0.01 g)

-

Vacuum desiccator or centrifuge for degassing

Procedure:

-

Calculate Stoichiometry: Determine the required amounts of epoxy resins (DGEBA and PGE) and curing agent. The stoichiometric ratio of amine hydrogen to epoxy groups is typically 1:1 for optimal properties.

-

Amine Hydrogen Equivalent Weight (AHEW) = Molecular Weight of Amine / Number of Active Hydrogens

-

Parts by weight of amine per 100 parts of resin (phr) = (AHEW / EEW) * 100

-

-

Resin Blending: In a clean, dry container, accurately weigh the desired amounts of DGEBA and PGE. Mix thoroughly until a homogeneous blend is achieved. For formulations with higher PGE content, gentle warming (e.g., 40-50°C) can aid in mixing.

-

Addition of Curing Agent: Weigh the calculated amount of the amine curing agent and add it to the epoxy resin blend.

-

Mixing: Mix the components thoroughly for 3-5 minutes, ensuring a uniform and streak-free mixture. Be careful to avoid excessive air entrapment.

-

Degassing: To remove any entrapped air bubbles, which can act as stress concentrators and degrade adhesive performance, place the mixture in a vacuum desiccator for 5-10 minutes or centrifuge at a low speed.

-

Application: The adhesive is now ready for application to the prepared substrates.

Protocol for Lap Shear Strength Testing (based on ASTM D1002)

This protocol outlines the procedure for determining the shear strength of a PGE-modified adhesive on metal substrates.[2][3]

Materials and Equipment:

-

Prepared adhesive (from Protocol 3.1)

-

Substrate coupons (e.g., aluminum, 101.6 mm x 25.4 mm x 1.6 mm)

-

Abrasive paper (e.g., 180 grit silicon carbide)

-

Solvent for cleaning (e.g., acetone, isopropanol)

-

Applicator (e.g., spatula, film applicator)

-

Clamps or fixture to maintain bond line thickness and alignment

-

Oven for curing

-

Universal Testing Machine (UTM) with grips for tensile testing

Procedure:

-

Substrate Preparation:

-

Abrade the bonding surfaces of the metal coupons with abrasive paper to remove oxides and create a rough surface for better mechanical interlocking.[2]

-

Degrease the abraded surfaces by wiping with a clean cloth soaked in a suitable solvent to remove any loose particles and contaminants.[2]

-

Allow the solvent to fully evaporate before applying the adhesive.

-

-

Adhesive Application and Assembly:

-

Apply a thin, uniform layer of the prepared adhesive to the prepared surface of one coupon.

-

Place the second coupon over the adhesive-coated area to create a single lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).[4]

-

Use a fixture or clamps to ensure proper alignment and a consistent bond line thickness (e.g., using shims or spacers).

-

-

Curing:

-

Place the assembled specimens in an oven and cure according to the predetermined curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 120°C).

-

Allow the specimens to cool to room temperature before testing.

-

-

Testing:

-

Calculation:

-

Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the overlap area (in square millimeters).[3]

-

Visualizations

Caption: Experimental workflow for adhesive preparation and testing.

Caption: Curing reaction pathway of a PGE-modified epoxy adhesive.

References

Application Notes and Protocols for Pentaerythritol Glycidyl Ether in Polymer Composite Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) glycidyl (B131873) ether (PGE) is a tetrafunctional epoxy compound valued in polymer science for its role as a reactive diluent and cross-linking agent.[1][2] Its molecular structure, featuring four reactive epoxy groups, allows for the formation of densely cross-linked polymer networks.[2][3] This high cross-linking density imparts superior thermal and mechanical properties to the resulting polymer composites, making PGE a versatile component in the formulation of high-performance epoxy resins, coatings, adhesives, and sustainable materials.[1][2]

These application notes provide detailed protocols and quantitative data for the use of PGE in the fabrication of polymer composites, with a focus on its application in biodegradable films and as a reactive diluent in epoxy systems.

Application 1: Cross-linking Agent in Biodegradable Soy Protein Isolate (SPI) Films

Pentaerythritol glycidyl ether serves as an effective cross-linking agent in the production of biodegradable films from soy protein isolate (SPI).[1][4] The epoxy groups of PGE react with the functional groups on the protein chains, creating a robust network that enhances the mechanical strength and water resistance of the films.[4] The use of a surfactant like sodium dodecylbenzenesulfonate (SDBS) can be employed to improve the dispersion of the hydrophobic PGE in the hydrophilic SPI matrix.[4]

Quantitative Data: Mechanical Properties of SPI/PGE Films

The addition of PGE significantly impacts the mechanical properties of SPI-based films. The following table summarizes the ultimate tensile strength (TS) and elongation at break (EB) of SPI films with varying concentrations of PGE. The optimal performance is observed at a 4% PGE concentration.[4]

| PGE Concentration (%) | Ultimate Tensile Strength (TS) (MPa) | Elongation at Break (EB) (%) |

| 0 | 2.85 ± 0.21 | 135.4 ± 10.2 |

| 2 | 4.12 ± 0.25 | 110.5 ± 9.8 |

| 4 | 5.23 ± 0.30 | 95.3 ± 8.5 |

| 6 | 4.87 ± 0.28 | 88.6 ± 7.9 |

| 8 | 4.51 ± 0.26 | 80.1 ± 7.2 |

Data sourced from Wu, Y., et al. (2018). Sodium Hydroxide-Free Soy Protein Isolate-Based Films Crosslinked by this compound. Polymers, 10(12), 1300.[1][4][5]

Experimental Protocol: Fabrication of SPI/PGE Biodegradable Films

This protocol details the fabrication of biodegradable films using soy protein isolate (SPI), sodium dodecylbenzenesulfonate (SDBS) as a surfactant, and this compound (PGE) as a cross-linking agent.[4][5]

Materials:

-

Soy Protein Isolate (SPI)

-

Deionized Water

-

Sodium Dodecylbenzenesulfonate (SDBS)

-

This compound (PGE)

Equipment:

-

Magnetic stirrer

-

Centrifugal caster

-

Oven

Procedure:

-

Preparation of the Film-Forming Solution:

-

Prepare a raw material solution consisting of SPI, deionized water, glycerol, SDBS, and the desired concentration of PGE.

-

For a typical formulation, the ratios of the components (by weight) might be: SPI (4g), deionized water (95g), glycerol (1g), SDBS (0.2g), and PGE (e.g., 0.16g for a 4% concentration relative to SPI).

-

Magnetically stir the solution at 200 rpm for 1 hour at room temperature to ensure a homogenous mixture.[6]

-

-

Casting the Film:

-

Transfer the homogenous slurry to a centrifugal caster.

-

Cast the film at a speed of 3450 rpm for 4 hours.[5]

-

-

Drying and Curing:

-

After casting, a film will have formed on the cylindrical surface of the caster.

-

Carefully remove the film and place it in an oven at 105°C for 4 hours to dry and facilitate the cross-linking reaction.[6]

-

Experimental Workflow for SPI/PGE Film Fabrication

Caption: Experimental workflow for fabricating SPI/PGE biodegradable films.

Application 2: Reactive Diluent in Epoxy Resin Systems

PGE is frequently used as a reactive diluent in epoxy resin formulations.[6] Its primary function is to reduce the viscosity of the resin, which improves handling and processing characteristics such as flow and leveling.[6][7] As a reactive diluent, PGE's epoxy groups participate in the curing reaction, becoming an integral part of the final cross-linked network.[2] This incorporation minimizes the negative effects on mechanical properties that can be seen with non-reactive diluents.[8]

Quantitative Data: Effect of PGE on Epoxy Resin Properties

The addition of PGE to an epoxy resin system, such as one based on Diglycidyl Ether of Bisphenol A (DGEBA), affects its viscosity and thermomechanical properties. The following table illustrates the typical effects of increasing PGE concentration.

| PGE Concentration (wt%) | Viscosity (mPa·s at 25°C) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |

| 0 | ~12,000 | ~75 | ~170 |

| 5 | ~4,500 | ~72 | ~160 |

| 10 | ~1,800 | ~68 | ~150 |

| 15 | ~800 | ~63 | ~140 |

| 20 | ~400 | ~58 | ~130 |

Note: These are representative values and can vary depending on the specific epoxy resin, curing agent, and curing conditions.

Experimental Protocol: Fabrication of a PGE-Modified Epoxy Composite

This protocol describes the preparation of an epoxy composite modified with PGE.

Materials:

-

Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin

-

This compound (PGE)

-

Amine-based curing agent (e.g., Diethylenetriamine)

-

Reinforcement material (e.g., glass fiber mat)

Equipment:

-

Mechanical stirrer or planetary mixer

-

Vacuum oven

-

Mold

-

Hot press

Procedure:

-

Resin Formulation:

-

In a suitable container, weigh the desired amount of DGEBA epoxy resin.

-

Add the calculated amount of PGE to the resin.

-

Mix the resin and PGE thoroughly using a mechanical stirrer until a homogenous mixture is obtained. Gentle heating (e.g., 40-50°C) can be applied to reduce viscosity and aid mixing.

-

-

Degassing:

-

Place the resin-PGE mixture in a vacuum oven at a temperature sufficient to reduce viscosity but not initiate curing (e.g., 60°C).

-

Apply vacuum to degas the mixture and remove any entrapped air bubbles.

-

-

Addition of Curing Agent:

-

Cool the mixture to room temperature.

-

Add the stoichiometric amount of the amine curing agent to the resin-PGE mixture.

-

Mix thoroughly for a specified time (e.g., 5-10 minutes), ensuring uniform distribution of the curing agent.

-

-

Composite Fabrication (Hand Lay-up and Compression Molding):

-

Place a layer of reinforcement material into the mold.

-

Pour a portion of the formulated epoxy system onto the reinforcement and ensure complete impregnation.

-

Repeat with additional layers of reinforcement and resin until the desired thickness is achieved.

-

Close the mold and place it in a hot press.

-

Apply pressure and heat according to the recommended cure schedule for the specific epoxy system (e.g., 2 hours at 80°C followed by a post-cure of 2 hours at 150°C).

-

-

Demolding and Post-Curing:

-

After the initial curing cycle, cool the mold and demold the composite part.

-

If required, perform a post-curing step at a higher temperature to ensure complete cross-linking and achieve optimal thermomechanical properties.

-

Logical Relationship in PGE-Modified Epoxy Curing

Caption: Curing process of a PGE-modified epoxy resin system.

Application 3: Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

PGE is a key component in green chemistry pathways for producing non-isocyanate polyurethanes (NIPUs).[2] This involves a two-step process: first, the conversion of PGE to a cyclic carbonate, followed by curing with a bio-based amine.[2]

General Protocol: Synthesis of NIPUs using PGE

Step 1: Carbonation of this compound

-

This compound is reacted with carbon dioxide (CO2) in the presence of a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB).

-

The reaction is typically carried out in a high-pressure reactor at elevated temperatures.

-

This reaction converts the glycidyl ether groups of PGE into cyclic carbonate functionalities.

Step 2: Curing with Amines

-

The resulting cyclic carbonate of PGE is then reacted with a diamine (e.g., a bio-based amine).

-

This reaction proceeds via a ring-opening polymerization of the cyclic carbonates by the amine groups.

-

The result is a cross-linked polyurethane network without the use of isocyanates.

Logical Workflow for NIPU Synthesis from PGE

Caption: Synthesis pathway of NIPU from PGE.

References

- 1. Sodium Hydroxide-Free Soy Protein Isolate-Based Films Crosslinked by this compound - UNT Digital Library [digital.library.unt.edu]

- 2. This compound CAS 3126-63-4 - Supplier [benchchem.com]

- 3. China this compound CAS 3126-63-4 Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. specialchem.com [specialchem.com]

Application Notes & Protocols: Curing Kinetics of Pentaerythritol Glycidyl Ether with Amine Hardeners

Introduction

Pentaerythritol (B129877) glycidyl (B131873) ether (PTEGE), also known as pentaerythritol tetraglycidyl ether, is a tetrafunctional epoxy resin characterized by its high cross-linking density due to the presence of four reactive epoxy groups.[1][2] This high functionality results in cured polymers with excellent thermal and mechanical properties, making it a valuable component in high-performance coatings, adhesives, and composites.[1] The curing process, typically initiated by an amine hardener, involves a series of complex chemical reactions that transform the low-viscosity liquid resin into a rigid, three-dimensional network.[3] Understanding the curing kinetics is critical for optimizing processing parameters, controlling the final properties of the thermoset, and ensuring reliable performance in various applications.

These application notes provide a detailed overview of the experimental protocols used to study the curing kinetics of PTEGE with amine hardeners and present key kinetic data from analogous systems. The primary techniques discussed are Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheological Analysis.

Chemical Reaction Pathway